17alpha-Methyl-3-ethoxypregna-3,5-dien-20-one
Description
17α-Methyl-3-ethoxypregna-3,5-dien-20-one (hereafter referred to as the target compound) is a synthetic steroid derivative that serves as a key precursor in the synthesis of medrogestone (6,17α-dimethyl-4,6-pregnadiene-3,20-dione), an orally active progestin used in hormone replacement therapy and contraceptive formulations . Medrogestone’s progestational activity is attributed to its structural mimicry of natural progesterone, with modifications enhancing metabolic stability and receptor binding .
The target compound itself features a 3-ethoxy group and a 17α-methyl substituent on a pregnane backbone. Its synthesis involves traditional steroid chemistry routes, with intermediates characterized via NMR and X-ray crystallography to confirm stereochemistry and conformation . The ethoxy group at C3 and methyl group at C17α are critical for modulating solubility, bioavailability, and receptor interactions compared to natural progesterone.
Properties
CAS No. |
902768-49-4 |
|---|---|
Molecular Formula |
C24H36O2 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-(3-ethoxy-10,13,17-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)ethanone |
InChI |
InChI=1S/C24H36O2/c1-6-26-18-9-12-22(3)17(15-18)7-8-19-20(22)10-14-24(5)21(19)11-13-23(24,4)16(2)25/h7,15,19-21H,6,8-14H2,1-5H3 |
InChI Key |
SKEIENPDXSFMHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=CCC3C(C2(CC1)C)CCC4(C3CCC4(C)C(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17alpha-Methyl-3-ethoxypregna-3,5-dien-20-one typically involves multiple steps starting from a suitable steroidal precursor. One common method involves the use of 16alpha,17alpha-epoxyprogesterone as the starting material . The key steps include:
Addition of Hydrogen Bromide (HBr): This step forms a 16-bromo, 17alpha-hydroxy intermediate.
Catalytic Hydrogenation: Removal of the bromine atom.
Conversion of Ketone and Double Bond: The 3-keto group and 4,5-double bond are converted to a 3-hydroxy group and 3,5-double bond.
Acetylation and Hydrolysis: The 3-hydroxy and 17alpha-hydroxy groups are acetylated, followed by hydrolysis to remove the 3-acetyl group.
Etherification: The 3-hydroxy group is etherified to form the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 3-hydroxy group, to form corresponding ketones.
Reduction: Reduction reactions can target the double bonds or ketone groups to form saturated or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-ethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Common reducing agents include and .
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Major Products:
Oxidation: Formation of 3-keto derivatives.
Reduction: Formation of saturated or alcohol derivatives.
Substitution: Formation of substituted ethers or alcohols.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 17alpha-Methyl-3-ethoxypregna-3,5-dien-20-one involves its interaction with steroid hormone receptors. It acts as a ligand for these receptors, modulating their activity and influencing gene expression. The compound’s effects are mediated through the activation or inhibition of specific molecular pathways, leading to changes in cellular function and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a family of modified pregnane derivatives. Below is a detailed comparison with key analogues:
Structural Modifications and Substituent Effects
Table 1: Substituent Comparison
*Calculated based on molecular formula.
Key Observations:
Physicochemical Properties
Table 2: Physical and Chemical Properties
*Estimated based on structural similarity to analogues.
Key Observations:
- Solubility : The 17-(Acetyloxy)-3-methoxy analogue has extremely low aqueous solubility (7.0 × 10⁻⁴ g/L), likely due to its high logP (4.2) . The target compound’s ethoxy group may further reduce solubility compared to methoxy derivatives.
- Thermal Stability : The 3-ethoxy-17-acetoxy analogue melts at 160–162°C, suggesting moderate thermal stability .
Biological Activity
17alpha-Methyl-3-ethoxypregna-3,5-dien-20-one, often referred to as a synthetic progestin, is a compound of significant interest in reproductive health and pharmacology. Its biological activity primarily involves progestational effects, which are crucial for various therapeutic applications.
The compound has the following chemical characteristics:
- IUPAC Name : 17α-Methyl-3-ethoxypregna-3,5-dien-20-one
- Molecular Formula : C21H30O2
- Molecular Weight : 314.47 g/mol
This compound exerts its biological effects primarily through interaction with progesterone receptors. By binding to these receptors, it mimics the action of natural progesterone, leading to various physiological changes that are beneficial in reproductive health contexts.
Progestational Activity
The compound is known for its progestational activity , which plays a critical role in:
- Menstrual Cycle Regulation : It helps in maintaining the uterine lining during the luteal phase.
- Hormonal Contraception : Its analogs are used in contraceptive formulations due to their ability to inhibit ovulation.
Cytotoxicity Studies
Recent studies have indicated that this compound may exhibit cytotoxic properties against certain cancer cell lines. For instance:
- A study reported cytotoxic effects on breast cancer cell lines, suggesting potential applications in oncology .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast) | 12.5 | |
| HeLa (Cervical) | 15.0 |
Study on Reproductive Health
A pivotal study explored the effects of this compound on reproductive health parameters. The findings indicated:
- Endometrial Thickness : Increased endometrial thickness was observed in subjects treated with this compound compared to controls.
- Ovulation Inhibition : The compound effectively inhibited ovulation in animal models, confirming its contraceptive potential .
Crystallographic Studies
Research involving crystallographic and spectroscopic analysis provided insights into the structural characteristics of this compound and its derivatives. These studies help understand how structural variations can influence biological activity .
Comparative Analysis with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
